molecular formula C18H13NO3S B12568644 4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione CAS No. 162334-37-4

4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione

Katalognummer: B12568644
CAS-Nummer: 162334-37-4
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: CYVAALORFYAZEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with benzoyl, methylphenyl, and sulfanylidenepyrrolidine groups, making it a versatile molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione typically involves multi-step reactions. One common method includes the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution . This reaction forms a five-membered ring with three heteroatoms, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione involves its interaction with various molecular targets. The compound’s benzoyl and sulfanylidenepyrrolidine groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione is unique due to its combination of benzoyl, methylphenyl, and sulfanylidenepyrrolidine groups

Eigenschaften

CAS-Nummer

162334-37-4

Molekularformel

C18H13NO3S

Molekulargewicht

323.4 g/mol

IUPAC-Name

4-benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione

InChI

InChI=1S/C18H13NO3S/c1-11-7-9-13(10-8-11)19-17(22)16(21)14(18(19)23)15(20)12-5-3-2-4-6-12/h2-10,14H,1H3

InChI-Schlüssel

CYVAALORFYAZEG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=S)C(C(=O)C2=O)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.